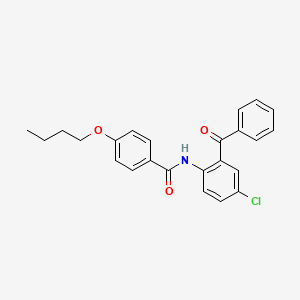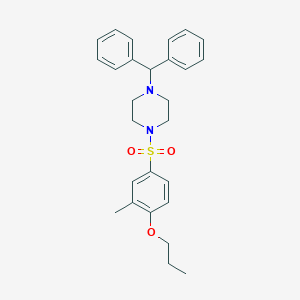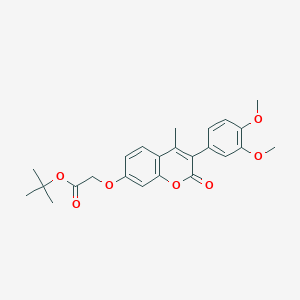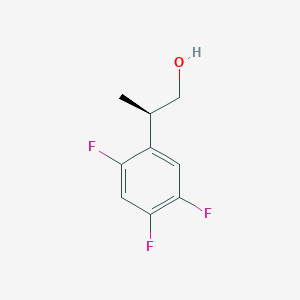![molecular formula C24H22ClN5O4 B2486172 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896300-31-5](/img/no-structure.png)
8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O4 and its molecular weight is 479.92. The purity is usually 95%.
BenchChem offers high-quality 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study by Simo et al. (1998) discusses the synthesis of new derivatives, including a similar compound, through intramolecular alkylation processes. This research provides insights into the chemical synthesis techniques that can be applied to your compound of interest (Ondrej Simo, A. Rybár, J. Alföldi, 1998).
- Gao et al. (2016) worked on labeling imidazopyridine- and purine-thioacetamide derivatives with carbon-11 for potential PET tracers, suggesting a method for tracing similar compounds within biological systems (Mingzhang Gao, Min Wang, Q. Zheng, 2016).
Pharmacological Applications
- Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of a similar compound and found potent 5-HT(1A) receptor ligands, highlighting the potential for anxiolytic-like and antidepressant activities (A. Zagórska, Sławomir Jurczyk, M. Pawłowski, et al., 2009).
- Another study by Zagórska et al. (2016) on 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of a similar compound also highlighted their potential as antidepressant agents, further emphasizing the compound's relevance in pharmacological research (A. Zagórska, Adam Bucki, M. Kołaczkowski, et al., 2016).
Molecular Modeling and SAR Studies
- Baraldi et al. (2008) extended their structure-activity relationship (SAR) studies on similar compounds, assessing the effect of various substitutions to improve potency and hydrophilicity. This research offers valuable insights into the design and optimization of compounds for increased efficacy and selectivity (P. Baraldi, D. Preti, M. A. Tabrizi, et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the imidazo[2,1-f]purine ring system followed by the addition of the 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H group and the 8-(3-chloro-4-methoxyphenyl) group.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl chloroacetate", "methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate", "3-chloro-4-methoxyaniline", "potassium carbonate", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-6-chloropurine by reacting 6-chloropurine with ammonia.", "Step 2: Synthesis of ethyl 2-amino-6-chloropurine-9-carboxylate by reacting 2-amino-6-chloropurine with ethyl chloroacetate in the presence of potassium carbonate.", "Step 3: Synthesis of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate by reacting ethyl 2-amino-6-chloropurine-9-carboxylate with methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate in the presence of acetic anhydride.", "Step 4: Reduction of methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-carboxylate to methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol using sodium borohydride in the presence of ethanol.", "Step 5: Synthesis of 8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting methyl 3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione-8-alcohol with 3-chloro-4-methoxyaniline in the presence of hydrochloric acid and sodium hydroxide." ] } | |
Numéro CAS |
896300-31-5 |
Formule moléculaire |
C24H22ClN5O4 |
Poids moléculaire |
479.92 |
Nom IUPAC |
6-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H22ClN5O4/c1-27-21-20(22(31)28(24(27)32)11-12-33-2)29-14-18(15-7-5-4-6-8-15)30(23(29)26-21)16-9-10-19(34-3)17(25)13-16/h4-10,13-14H,11-12H2,1-3H3 |
Clé InChI |
OWSGYDGXUFTPSX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3C=C(N(C3=N2)C4=CC(=C(C=C4)OC)Cl)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2486092.png)


![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)

![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2486103.png)

![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486111.png)